

4,4,4-Trifluorobutanal material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: 4,4,4-Trifluorobutanal

Cat. No.: B105314

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Technical Support Center: 4,4,4-Trifluorobutanal

Welcome to the comprehensive technical support guide for **4,4,4-Trifluorobutanal**. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and use of this valuable trifluoromethylated building block in organic synthesis.

Introduction

4,4,4-Trifluorobutanal is a key intermediate in the synthesis of various fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. However, the unique electronic properties and reactivity of this aldehyde can also present challenges during experimental work. This guide aims to provide practical insights and solutions to common issues encountered when working with **4,4,4-Trifluorobutanal**.

Material Safety Data Sheet (MSDS) at a Glance

A thorough understanding of the safety profile of **4,4,4-Trifluorobutanal** is paramount before its use in any experimental setting. The following table summarizes the key safety information.

Property	Information	Citation
CAS Number	406-87-1	[1]
Molecular Formula	C ₄ H ₅ F ₃ O	[1]
Molecular Weight	126.08 g/mol	[1]
Appearance	Colorless liquid	
GHS Hazard Statements	H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
GHS Pictograms	Danger	[1]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the properties, handling, and storage of **4,4,4-Trifluorobutanal**.

Q1: What are the primary hazards associated with **4,4,4-Trifluorobutanal**?

A1: **4,4,4-Trifluorobutanal** is a flammable liquid and vapor.[1] It is also a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Q2: How should **4,4,4-Trifluorobutanal** be stored?

A2: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2] Keep the container tightly sealed to prevent exposure to moisture and air. It should be stored separately from strong oxidizing agents.

Q3: Is **4,4,4-Trifluorobutanal** prone to decomposition?

A3: Yes, there are reports that **4,4,4-Trifluorobutanal** can be unstable, particularly during purification by distillation, where it is prone to decomposition and the formation of tar-like substances.[3] This suggests that prolonged heating should be avoided.

Q4: What are the recommended disposal procedures for **4,4,4-Trifluorobutanal**?

A4: Dispose of **4,4,4-Trifluorobutanal** and its containers in accordance with local, regional, and national regulations.[2] It is classified as a hazardous waste and should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting advice for common synthetic transformations involving **4,4,4-Trifluorobutanal**.

General Instability and Purification Issues

A significant challenge when working with **4,4,4-Trifluorobutanal** is its propensity to decompose, especially upon heating during purification.

Problem: Low recovery or decomposition of **4,4,4-Trifluorobutanal** during or after the reaction.

Possible Cause	Troubleshooting Solution
Thermal Instability	Avoid high temperatures during the reaction and work-up. If distillation is necessary for purification, perform it under high vacuum to lower the boiling point. Consider alternative purification methods such as flash column chromatography on silica gel at room temperature.
Acid/Base Sensitivity	The stability of 4,4,4-Trifluorobutanal under strongly acidic or basic conditions is not well-documented but should be considered a potential issue. If possible, perform reactions and work-ups under neutral or mildly acidic/basic conditions.
Oxidation	Aldehydes are susceptible to oxidation to carboxylic acids. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is run for an extended period.

Experimental Protocols and Troubleshooting

Wittig Reaction with 4,4,4-Trifluorobutanal

The Wittig reaction is a common method for converting aldehydes into alkenes.

Caption: General workflow for the Wittig reaction of **4,4,4-Trifluorobutanal**.

Troubleshooting the Wittig Reaction

Problem: Low yield of the desired trifluoromethylated alkene.

Possible Cause	Troubleshooting Solution
Poor Ylide Formation	Ensure the phosphonium salt is completely dry and the base used for deprotonation is of sufficient strength and purity. The reaction should be carried out under strictly anhydrous conditions.
Side Reactions of the Aldehyde	4,4,4-Trifluorobutanal may undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize this side reaction.
Difficult Purification	The byproduct, triphenylphosphine oxide, can be challenging to remove. Purification can often be achieved by flash column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) can be effective. ^[4]

Reductive Amination of 4,4,4-Trifluorobutanal

Reductive amination is a versatile method for the synthesis of amines.

Caption: Pathway for the reductive amination of **4,4,4-Trifluorobutanal**.

Troubleshooting Reductive Amination

Problem: Low yield of the desired amine product.

Possible Cause	Troubleshooting Solution
Reduction of the Starting Aldehyde	If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol. Use a milder reducing agent that selectively reduces the imine intermediate, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$). ^[5]
Incomplete Imine Formation	Imine formation is an equilibrium process. The reaction is often carried out in a solvent that allows for the removal of water, such as methanol, or in the presence of a dehydrating agent to drive the equilibrium towards the imine. The reaction is typically run at a slightly acidic pH (4-5) to facilitate both amine addition and dehydration.
Aldehyde Instability	As mentioned, 4,4,4-Trifluorobutanal can be unstable. A one-pot procedure where the imine is formed and reduced in situ is generally preferred to minimize the handling and potential decomposition of the aldehyde.

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